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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile

of JNJ-38877605, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor

tyrosine kinase. The information presented herein is intended for researchers, scientists, and

professionals involved in drug development and discovery.

Executive Summary
JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various

oncogenic processes. Extensive in vitro profiling has demonstrated its remarkable selectivity for

c-Met over a broad spectrum of other human kinases. This high degree of selectivity is a critical

attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and

associated toxicities. This document summarizes the quantitative selectivity data, details the

experimental methodologies used for its determination, and visualizes the core signaling

pathways affected by this inhibitor.

Data Presentation: Kinase Inhibition Profile
JNJ-38877605 has been rigorously profiled against large panels of diverse human protein

kinases. The data consistently highlights its potent and selective inhibition of c-Met.
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Kinase Target IC50 (nM)
Selectivity vs. c-
Met (fold)

Notes

c-Met 4.0 1

Primary target; potent

nanomolar inhibition.

An IC50 of 4.7 nM has

also been reported.

Fms (CSF-1R) 2600 ~650

The next most

potently inhibited

kinase identified in a

panel of

approximately 250

kinases. Another

source indicates

>833-fold selectivity

against Fms in a

panel of 246 kinases.

Other Kinases >2400 >600

Tested against a panel

of over 200-250

diverse tyrosine and

serine-threonine

kinases with

significantly lower

inhibition.

Experimental Protocols: Determination of Kinase
Inhibition (IC50)
The determination of the half-maximal inhibitory concentration (IC50) values for JNJ-38877605

against a panel of kinases is typically performed using biochemical assays. A representative

protocol for a radiometric protein kinase assay is detailed below. This method is considered a

gold standard for its direct measurement of substrate phosphorylation.
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Protocol: Radiometric Kinase Assay for IC50
Determination
1. Objective: To determine the concentration of JNJ-38877605 required to inhibit 50% of the

enzymatic activity of a specific kinase.

2. Materials:

Purified recombinant kinase
Specific peptide substrate for the kinase
JNJ-38877605 (or other test compound) serially diluted in DMSO
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
[γ-³³P]ATP (radiolabeled ATP)
Unlabeled ATP
Phosphocellulose paper
Wash buffer (e.g., phosphoric acid)
Scintillation counter and scintillation fluid

3. Procedure:

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of JNJ-38877605 and the experimental process

for its evaluation, the following diagrams have been generated using the DOT language.
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Figure 1: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Figure 2: Experimental workflow for determining kinase inhibitor IC50 using a radiometric

assay.

Conclusion
JNJ-38877605 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase.

Its selectivity profile, characterized by a significant therapeutic window against other kinases,

underscores its potential as a targeted anti-cancer agent. The methodologies outlined in this

guide represent the standard for robustly characterizing the selectivity of such kinase inhibitors.

The visualization of the c-Met signaling pathway provides a clear context for the mechanism of

action of JNJ-38877605, highlighting its role in blocking key downstream pathways that drive

tumorigenesis. Further research and clinical development of JNJ-38877605 have been

impacted by observations of species-specific metabolic toxicity, a critical consideration in

To cite this document: BenchChem. [JNJ-38877605: A Technical Overview of its Kinase
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366438#jnj-38877605-d1-selectivity-profile-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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